3-Ethyl-2-phenylcyclopent-2-en-1-one
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Overview
Description
3-Ethyl-2-phenylcyclopent-2-en-1-one is an organic compound characterized by a cyclopentene ring substituted with an ethyl group at the third position and a phenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-phenylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with ethyl phenyl ketone under acidic conditions to form the desired product. Another method includes the use of Grignard reagents, where ethyl magnesium bromide reacts with phenyl cyclopentenone to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-phenylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid, while reduction could produce 3-ethyl-2-phenylcyclopentanol.
Scientific Research Applications
3-Ethyl-2-phenylcyclopent-2-en-1-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism by which 3-Ethyl-2-phenylcyclopent-2-en-1-one exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-en-1-one: Lacks the ethyl and phenyl substitutions, making it less complex.
2-Phenylcyclopent-2-en-1-one: Similar structure but without the ethyl group.
3-Ethylcyclopent-2-en-1-one: Similar structure but without the phenyl group.
Uniqueness
3-Ethyl-2-phenylcyclopent-2-en-1-one is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its utility in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
96405-94-6 |
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Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-ethyl-2-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H14O/c1-2-10-8-9-12(14)13(10)11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3 |
InChI Key |
QLJOZOBEBPRQPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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